molecular formula C4H4ClNO B1588054 5-(Chloromethyl)isoxazole CAS No. 57777-33-0

5-(Chloromethyl)isoxazole

Cat. No. B1588054
CAS RN: 57777-33-0
M. Wt: 117.53 g/mol
InChI Key: OGCMYKGUHKUPCM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)isoxazole is a chemical compound with the molecular formula C4H4ClNO . It is commonly used in laboratory experiments and scientific research. It is a functionalized heterocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms.


Synthesis Analysis

A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes and 2,3-dichloro-1-propene has been proposed . This synthesis is effective for oximes of both aromatic and aliphatic aldehydes . The method is based on the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones containing a chlorine atom .


Molecular Structure Analysis

The molecular weight of 5-(Chloromethyl)isoxazole is 117.53 . The InChI code is 1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 .


Chemical Reactions Analysis

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .


Physical And Chemical Properties Analysis

5-(Chloromethyl)isoxazole appears as a white to tan powder or crystals . Its melting point ranges from 95.8 to 100.5 degrees Celsius .

Scientific Research Applications

Tautomerism and Basicity Studies

5-(Chloromethyl)isoxazole and its derivatives have been studied for their tautomerism. Boulton and Katritzky (1961) investigated 5-hydroxyisoxazoles and isoxazol-5-ones, focusing on their tautomeric forms and basicity. They found that certain isoxazoles exist as mixtures of the CH and NH forms, with the proportion depending on the solvent's polarity (Boulton & Katritzky, 1961).

Synthesis of Isoxazole Building Blocks

The synthesis of 5-(Fluoroalkyl)isoxazole, which includes 5-(chloromethyl)isoxazole derivatives, was studied by Chalyk et al. (2019). They developed one-pot metal-free cycloaddition reactions for preparing these compounds, highlighting their utility in organic synthesis (Chalyk et al., 2019).

Role in Organic Synthesis

Isoxazol-5-ones, a category including 5-(chloromethyl)isoxazole, are important in organic synthesis. Da Silva et al. (2018) reviewed their applications, focusing on their properties and reactivity. These compounds are used as versatile building blocks for creating functionally dense molecules (Da Silva et al., 2018).

Asymmetric Isoxazole Annulation

The asymmetric annulation involving 4-chloromethyl-3,5-dimethylisoxazole was explored by Marron et al. (1988). They demonstrated the production of isoxazolylaldehyde, confirming its structure and contributing to the field of asymmetric synthesis (Marron et al., 1988).

Development of β-Alkylated γ-Functionalized Ketones

Macchia et al. (2022) studied the synthesis of β-alkylated γ-functionalized ketones using arylideneisoxazol-5-ones, including (chloromethyl)sulfonyl benzenes. This research contributes to the advancement of novel ketones with diverse functional groups (Macchia et al., 2022).

Synthesis of Novel Comenic Acid Derivatives

Kletskov et al. (2018) explored the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, including 3-(chloromethyl)-5-phenylisoxazole. This research is significant in the development of new compounds with potential biological activity (Kletskov et al., 2018).

Isoxazoles as Insecticides

Yu et al. (2009) synthesized 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, evaluating their insecticidal activity. This highlights the potential use of isoxazole derivatives in agriculture (Yu et al., 2009).

Synthesis of Herbicidal Isoxazole Derivatives

Hamper et al. (1995) prepared 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, demonstrating significant herbicidal activity. Their study emphasizes the agricultural applications of isoxazole derivatives (Hamper et al., 1995).

Safety And Hazards

5-(Chloromethyl)isoxazole may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

properties

IUPAC Name

5-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCMYKGUHKUPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397439
Record name 5-(Chloromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)isoxazole

CAS RN

57777-33-0
Record name 5-(Chloromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Dannhardt, W Kiefer, G Lambrecht, S Laufer… - European journal of …, 1995 - Elsevier
A series of 3-, 4- and 5-aminomethyl isoxazoles and isoxazoles with one or two additional methyl groups at the heterocycle were synthesized in order to investigate the structural …
Number of citations: 24 www.sciencedirect.com
JC Sircar, T Capiris, TP Bobovski… - The Journal of Organic …, 1985 - ACS Publications
4-Hydroxy-jV-[5-(hydroxymethyl)-3-isoxazolyl]-2-methyl-2H-l, 2-benzothiazine-3-carboxamide 1, 1-dioxide (2), the major oxidative human metabolite of isoxicam (1), and [(5-methyl-3-…
Number of citations: 11 pubs.acs.org
EV Kondrashov, LA Belovezhets, NS Shatokhina… - Bioorganic …, 2023 - Elsevier
Based on the readily available 3-organyl-5-(chloromethyl)isoxazoles, a number of previously unknown water-soluble conjugates of isoxazoles with thiourea, amino acids, some …
Number of citations: 3 www.sciencedirect.com
YR Mirzaei, SB Tabrizi, L Edjlali - Acta Chimica Slovenica, 2008 - researchgate.net
Several alkyl (isoxazolylmethoxyphenyl) tetrazoles were synthesized and characterized. 3-Alkyl-5-(chloromethyl) isoxazoles 9 were prepared by the reaction of corresponding (3-…
Number of citations: 7 www.researchgate.net
M Sarkar, BD Pascal, C Steckler, C Aquino… - Journal of the …, 2013 - ACS Publications
… We apply ETD to sequence COPAs and other “CAD-intractable” compounds from related libraries (synthesized using 5-chloromethyl isoxazole-4-carboxylic acid and 4-…
Number of citations: 21 pubs.acs.org
A Plant, P Thompson, DM Williams - The Journal of Organic …, 2009 - ACS Publications
A simple, two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction is described. The four components employed in the Ugi reaction are 2…
Number of citations: 34 pubs.acs.org
A Plant, P Thompson, DM Williams - The Journal of Organic …, 2008 - ACS Publications
Stereoselective syntheses of both the natural (C5′-S) and unnatural (C5′-R) diastereoisomers of uracil polyoxin C methyl ester have been developed. The key stereocontrolled step …
Number of citations: 29 pubs.acs.org
LC Pyle, A Ehrhardt, LH Mitchell… - … of Physiology-Lung …, 2011 - journals.physiology.org
… We found that the isoxazole UC CF -152 [3-(2-benzyloxy-phenyl)-5-chloromethyl-isoxazole] induced PKA-dependent phosphorylation of the RD and commensurate activation of wild-…
Number of citations: 30 journals.physiology.org
A Melikian, G Schlewer, JP Chambon… - Journal of medicinal …, 1992 - ACS Publications
Chemistry The key intermediates for the synthesis of the muscimol and thiomuscimol derivatives are 3-amino-6-arylpyridazines, most of which were previously described. 5 As an …
Number of citations: 56 pubs.acs.org
BT Conger, S Zhang, D Skinner, SB Hicks… - … –head & neck …, 2013 - jamanetwork.com
… In addition, the isoxazole UC CF -152 [3-(2-benzyloxy-phenyl)-5-chloromethyl-isoxazole] was identified as an activator of CFTR-mediated anion secretion. The chemical structures of …
Number of citations: 35 jamanetwork.com

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